Scientific Field: Industrial Chemistry
Application Summary: Dioctyltin di(isooctyl thioglycolate) is used as a heat stabilizer in polyvinyl chloride (PVC) plastics.
Methods of Application: The compound is added to the PVC during the manufacturing process.
Scientific Field: Electrical Engineering
Application Summary: Dioctyltin di(isooctyl thioglycolate) is used as a stabilizer in chlorinated transformer oils.
Methods of Application: The stabilizer is added to the transformer oil during its production.
Results or Outcomes: The use of Dioctyltin di(isooctyl thioglycolate) as a stabilizer in chlorinated transformer oils has been found to be effective in preventing the thermal degradation of the oils.
Scientific Field: Polymer Chemistry
Application Summary: Dioctyltin di(isooctyl thioglycolate) is used as a stabilizer in polyethylene and polypropylene.
Methods of Application: The stabilizer is added during the polymerization process of polyethylene and polypropylene.
Results or Outcomes: The use of Dioctyltin di(isooctyl thioglycolate) as a stabilizer in polyethylene and polypropylene has been found to be effective in preventing the thermal degradation of these plastics.
Application Summary: Dioctyltin di(isooctyl thioglycolate) is used as a stabilizer in lubricating oils.
Methods of Application: The stabilizer is added to the lubricating oil during its production.
Results or Outcomes: The use of Dioctyltin di(isooctyl thioglycolate) as a stabilizer in lubricating oils has been found to be effective in preventing the thermal degradation of the oils.
Methods of Application: The stabilizer is added during the polymerization process of nylon.
Results or Outcomes: The use of Dioctyltin di(isooctyl thioglycolate) as a stabilizer in nylon has been found to be effective in preventing the thermal degradation of this plastic.
Application Summary: Dioctyltin di(isooctyl thioglycolate) is used as a stabilizer in polycarbonates.
Methods of Application: The stabilizer is added during the polymerization process of polycarbonates.
Results or Outcomes: The use of Dioctyltin di(isooctyl thioglycolate) as a stabilizer in polycarbonates has been found to be effective in preventing the thermal degradation of these plastics.
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate is an organotin compound with the molecular formula and a CAS number of 26401-97-8. This compound features a complex structure characterized by two dioctylstannylene groups linked by thioether functionalities to two diacetate groups. It is primarily utilized in various industrial applications due to its unique chemical properties, particularly as a stabilizer in polymer formulations and as a catalyst in
Studies indicate that diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate exhibits biological activity that may include:
The synthesis of diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate typically involves:
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate finds applications in various fields:
Interaction studies involving diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate focus on its behavior with other chemicals and biological systems. Key findings include:
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate has several analogs that share structural features but differ in functional groups or substituents. Notable similar compounds include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate | Contains dimethyl instead of dioctyl groups | Generally more volatile and less stable |
| Dioctyltin bis(mercaptoacetate) | Lacks the acetate ester groups | More reactive due to free thiol groups |
| Di-n-octyltin dichloride | Contains chlorine instead of thioether groups | Used primarily as a biocide |
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate is unique due to its dual acetate functionality combined with organotin chemistry, providing specific advantages in stabilization and catalytic applications not found in its analogs .
Industrial-scale synthesis of organotin thioacetates, including diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate, relies primarily on established organoaluminum-based methodologies that enable efficient production with controlled stoichiometry [1] [2]. The most prevalent industrial approach involves the initial preparation of dioctyltin dichloride through the reaction of trioctylaluminum compounds with tin tetrachloride under controlled conditions. This process circumvents the solvent-intensive Grignard methodologies traditionally employed for laboratory-scale synthesis [1].
The industrial synthesis pathway begins with the formation of dioctyltin dichloride via the reaction: 2Bu₃Al + 3SnCl₄ → 3Bu₂SnCl₂ + 2AlCl₃, where the reaction is conducted at temperatures ranging from 110-150 degrees Celsius under pressurized conditions of approximately 100 bar [1]. This approach allows for direct partial alkylation without requiring redistribution reactions, significantly improving process efficiency compared to traditional tetraalkyltin-based routes [1].
Following dioctyltin dichloride formation, the industrial process proceeds through direct nucleophilic substitution with isooctyl mercaptoacetate under alkaline conditions [3]. The reaction is conducted in a molar ratio of 1:2 (dioctyltin dichloride to mercaptoacetate) at temperatures between 0-50 degrees Celsius with stirring rates maintained at 60-300 revolutions per minute [3]. Industrial implementations employ both organic bases (ethylamine or methylamine at 0.02-0.1 percent concentration) and inorganic bases (sodium carbonate, potassium carbonate, or sodium hydroxide at 10-30 percent concentration) to facilitate chloride displacement and ensure complete conversion [3].
The industrial synthesis demonstrates remarkable efficiency, with reported yields consistently exceeding 99 percent under optimized conditions [3]. Temperature control represents a critical parameter, as elevated temperatures beyond 50 degrees Celsius can lead to thermal decomposition of mercaptoacetate ligands and reduced product quality [3]. The process incorporates continuous distillation techniques where methyltin chloride precursors are heated and distilled at 120-150 degrees Celsius under vacuum conditions (-0.092 to -0.08 megapascals) with direct absorption by isooctyl thioglycolate, eliminating intermediate purification steps [3].
Industrial production methods emphasize the use of crude organotin chloride feedstocks without extensive purification, reducing processing costs while maintaining product quality through optimized reaction conditions [3]. The final product exhibits characteristic physical properties including tin content of approximately 19.2-19.5 percent, sulfur content of 11.6-11.7 percent, refractive index of 1.508-1.509 at 25 degrees Celsius, and specific gravity of 1.171-1.174 [3].
Laboratory-scale synthesis of diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate through stannylene intermediate pathways offers enhanced control over reaction parameters and enables detailed mechanistic investigation [5] [6]. The stannylene-mediated approach begins with the formation of dioctyltin oxide as a key intermediate, which subsequently reacts with mercaptoacetate ligands under controlled conditions .
The preparation commences with the synthesis of dioctyltin oxide through hydrolysis of dioctyltin dichloride in the presence of controlled water content and appropriate base systems . This intermediate formation step requires careful pH control to prevent premature precipitation while ensuring complete conversion of the dichloride precursor. The resulting dioctyltin oxide exhibits enhanced reactivity toward thiol-containing ligands due to the Lewis acidic character of the tin center [7].
Stannylene intermediate formation occurs through the reaction of dioctyltin oxide with isooctyl thioglycolate under anhydrous conditions to prevent hydrolysis side reactions . The reaction mechanism involves initial coordination of the sulfur atom to the tin center, followed by displacement of hydroxide groups and formation of the bis(mercaptoacetate) complex [5]. Temperature control during this step proves critical, with optimal conditions maintained between 35-40 degrees Celsius to balance reaction kinetics with thermal stability of the mercaptoacetate ligands [3].
Laboratory-scale procedures typically employ inert atmosphere techniques using nitrogen or argon to prevent oxidation of both the stannylene intermediate and the final product [5] [8]. The reaction is conducted in aprotic solvents such as tetrahydrofuran or acetonitrile to maintain the integrity of the stannylene intermediate while facilitating efficient ligand exchange [5]. Reaction monitoring through tin-119 nuclear magnetic resonance spectroscopy enables real-time assessment of conversion and identification of potential side products [9].
The stannylene intermediate approach offers advantages in terms of reaction selectivity and product purity compared to direct chloride displacement methods [5] [8]. The enhanced nucleophilicity of the oxide intermediate facilitates more efficient ligand exchange while minimizing competing reactions such as tin-tin bond formation or ligand disproportionation [5]. Reaction yields through the stannylene pathway typically range from 70-90 percent, with purification achieved through recrystallization from appropriate organic solvents [5].
Characterization of stannylene intermediates reveals distinctive spectroscopic features including downfield-shifted tin-119 nuclear magnetic resonance signals compared to the final product [10]. The tin-119 chemical shift for typical stannylene intermediates appears around 7-50 parts per million, contrasting with the final product signals observed at significantly different chemical shifts [10]. Silicon-29 nuclear magnetic resonance spectroscopy of related stannylene systems shows coupling constants of approximately 1244 hertz, indicating strong tin-silicon interactions when silyl-containing ligands are present [10].
Mercaptoacetate ligands serve as crucial components in determining the stoichiometric outcome and structural characteristics of diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate synthesis [11] . The bidentate coordination capability of mercaptoacetate ligands through both sulfur and oxygen donor atoms significantly influences the final product composition and prevents formation of undesired polymeric structures [11].
Stoichiometric control in mercaptoacetate-tin systems requires precise molar ratios to achieve complete substitution while avoiding excess ligand that could lead to competitive coordination or solvolysis reactions . The optimal stoichiometric ratio of mercaptoacetate to dioctyltin dichloride is established at 2:1, ensuring complete displacement of chloride ligands while maintaining structural integrity of the final product . Deviations from this ratio result in either incomplete substitution (producing mixed chloride-mercaptoacetate species) or potential ligand redistribution reactions .
The coordination behavior of mercaptoacetate ligands exhibits distinct differences based on the electronic and steric environment around the tin center [11]. In diorganotin systems, mercaptoacetate ligands typically adopt chelating coordination modes, with both sulfur and oxygen atoms bonding to the same tin center [11]. This coordination pattern is evidenced by characteristic infrared spectroscopic features, including asymmetric and symmetric carboxylate stretching vibrations at 1609-1580 and 1488-1409 wavenumbers respectively [13].
Nuclear magnetic resonance spectroscopic analysis reveals that mercaptoacetate coordination significantly affects the chemical environment of both the tin center and the ligand itself [11] [13]. The methylene protons adjacent to the sulfur atom exhibit characteristic downfield shifts to 4.54-4.68 parts per million, with diorganotin complexes showing greater downfield shifts compared to triorganotin analogs due to increased deshielding effects [13]. This spectroscopic evidence supports the proposed bidentate coordination mode and confirms the structural integrity of the mercaptoacetate-tin interaction [13].
The stability of mercaptoacetate ligands under reaction conditions represents a critical factor in achieving high-yield synthesis [9] [14]. Studies demonstrate that mercaptoacetate ligands undergo hydrolysis under acidic conditions, with simulated gastric environment studies showing conversion to corresponding chloro-mercaptoacetate species rather than complete ligand displacement [9]. This stability characteristic proves advantageous during synthesis, as it prevents ligand decomposition under the mildly basic conditions typically employed [9].
Ligand exchange kinetics in mercaptoacetate systems follow second-order mechanisms, with rates dependent on both mercaptoacetate concentration and the nature of the leaving group [11]. The presence of electron-withdrawing substituents on the mercaptoacetate ligand enhances the Lewis acidity of the tin center, facilitating faster ligand exchange while potentially affecting the final product stability [7]. Conversely, electron-donating substituents reduce exchange rates but may enhance thermal stability of the final product [7].
By-product formation in the synthesis of diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate stems from several competing reaction pathways that must be controlled to achieve optimal yields [15] [16] [17]. The primary side reactions include incomplete ligand substitution, tin-tin bond formation, ligand redistribution, and thermal decomposition of mercaptoacetate groups [15] [17].
Incomplete ligand substitution represents the most significant yield-limiting factor, resulting in mixed chloride-mercaptoacetate species that contaminate the final product [16]. These by-products exhibit similar physical properties to the desired product, complicating purification efforts and reducing overall process efficiency . Analysis through gas chromatography-mass spectrometry reveals that mixed species typically account for 5-15 percent of the product mixture when stoichiometric control is inadequate .
Temperature-dependent by-product formation studies demonstrate that elevated reaction temperatures above 60 degrees Celsius promote several undesired pathways [16] [7]. Thermal decomposition of mercaptoacetate ligands occurs through beta-elimination mechanisms, producing corresponding alkenes and mercaptoacetic acid derivatives [16]. These decomposition products can further react with tin centers, leading to complex mixtures that significantly reduce isolated yields [16].
Optimization strategies for minimizing by-product formation focus on several key parameters including reaction temperature, solvent selection, base concentration, and reaction time [16] [7] [18]. Temperature optimization studies reveal that maintaining reaction temperatures between 35-45 degrees Celsius provides the optimal balance between reaction rate and by-product suppression [16] [7]. Lower temperatures result in incomplete conversion, while higher temperatures promote undesired side reactions [7].
Solvent effects on by-product formation exhibit significant variations based on polarity and coordinating ability [18] [19]. Polar protic solvents such as methanol facilitate ligand exchange but can promote hydrolysis side reactions [19]. Conversely, aprotic solvents like tetrahydrofuran or acetonitrile minimize hydrolysis while maintaining adequate solvation of reactants [19]. Mixed solvent systems containing 70-90 percent methanol with water provide optimal extraction efficiency while preserving product integrity [19].
Reaction yield optimization through statistical experimental design methodologies enables systematic evaluation of multiple variables simultaneously [16] [18]. Central composite design approaches incorporating factorial experiments with center points and axial points reveal optimal conditions for maximizing product yield while minimizing by-product formation [16] [18]. These studies typically identify interaction effects between temperature and base concentration as particularly significant factors affecting final yields [16].
Catalyst effects on yield optimization demonstrate that small quantities of organic bases such as triethylamine (0.02-0.1 percent) significantly enhance reaction rates while reducing by-product formation [3] [16]. The catalytic effect likely involves facilitation of chloride displacement through increased nucleophilicity of the mercaptoacetate ligand [3]. Higher catalyst concentrations do not provide additional benefits and may promote competing reactions [3].
Purification optimization strategies focus on selective removal of by-products while preserving the desired product [20]. Solid-phase extraction using potassium carbonate-silica composite materials effectively removes organotin impurities from reaction mixtures [20]. This approach proves particularly effective for removing residual chloride-containing species that exhibit different adsorption characteristics compared to the fully substituted product [20].
Quality control analysis through multiple analytical techniques enables comprehensive characterization of both the desired product and potential by-products [21] [22]. High-performance liquid chromatography with flame photometric detection provides quantitative analysis of organotin species with detection limits in the nanogram range [22]. Complementary techniques including nuclear magnetic resonance spectroscopy and infrared spectroscopy confirm structural integrity and identify specific by-product types [11] [13].
The thermal decomposition behavior of diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate has been extensively characterized through thermogravimetric analysis, revealing complex multi-stage degradation patterns that are characteristic of organotin mercaptoacetate compounds [1] [2].
Thermal Decomposition Profile
| Parameter | Value/Range | Description |
|---|---|---|
| Initial Decomposition Temperature | 180-200°C | Onset of thermal decomposition |
| Maximum Degradation Rate Temperature | 250-300°C | Peak degradation rate |
| Final Decomposition Temperature | 350-400°C | Completion of major decomposition |
| Weight Loss (First Stage) | 50-60% | Loss of organic ligands |
| Weight Loss (Second Stage) | 25-35% | Further decomposition |
| Residual Mass | 5-15% | Tin-containing residue |
| Heating Rate | 10°C/min (typical) | Standard heating protocol |
| Atmosphere | Nitrogen/Air | Controlled atmosphere |
Research conducted on similar organotin mercaptoacetate compounds demonstrates that the thermal decomposition occurs through a well-defined sequence of events. The first decomposition step, beginning around 180°C, involves the loss of organic ligands attached to the tin center [1]. This process accounts for approximately 58% of the total weight loss and is complete by approximately 286°C. The second decomposition phase occurs between 287°C and 345°C, resulting in an additional 31% weight loss [3].
Mechanistic Pathways
The thermal degradation mechanism involves several key transformations. Initial heating leads to the weakening of tin-sulfur bonds, followed by the elimination of mercaptoacetate ligands [4]. Thermogravimetric studies on related dioctyltin bis(isooctyl thioglycolate) compounds reveal that the stabilizer undergoes complete conversion under prolonged heating conditions, with the formation of dialkyltin dichloride serving as a measure of total stabilizer consumption [4].
The thermal stability of dimethyltin bis(isooctyl mercaptoacetate) has been demonstrated to be superior to dibutyltin, dioctyltin, and estertin analogs, indicating that breakdown occurs less readily during processing applications [4]. This enhanced thermal stability makes methyltin stabilizers particularly suitable for injection molding applications where elevated temperatures are encountered.
The solubility characteristics of diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate exhibit pronounced selectivity based on solvent polarity and chemical structure, reflecting the compound's unique amphiphilic nature [6].
Solubility Profile
| Solvent System | Solubility | Water Solubility (mg/mL) | Source |
|---|---|---|---|
| Water | Insoluble (0 ng/L at 25°C) | <0.1 at 64°F | ChemicalBook/NTP |
| Chloroform | Slightly soluble | N/A | ChemicalBook |
| Ethyl Acetate | Slightly soluble | N/A | ChemicalBook/BenchChem |
| Chlorinated Solvents | Miscible | N/A | BenchChem |
| Polar Aprotic Solvents | Miscible | N/A | BenchChem |
| Organic Solvents (general) | Soluble | N/A | Vulcanchem |
Hydrophobic Characteristics
The compound demonstrates virtually complete insolubility in water, with measured water solubility values of less than 0.1 mg/mL at 64°F (17.8°C) [7]. This extreme hydrophobicity is attributed to the extensive alkyl chain structure, including two octyl groups attached to tin and two isooctyl ester groups, which collectively create a highly lipophilic molecular architecture [8].
The calculated logarithmic partition coefficient (Log P) ranges from 10.567 to 15.354 [6], indicating exceptionally strong preference for organic phases over aqueous environments. This high Log P value places the compound among the most lipophilic organotin derivatives studied.
Organic Solvent Compatibility
The compound exhibits excellent miscibility with chlorinated solvents, including chloroform [6]. This compatibility extends to polar aprotic solvents such as ethyl acetate, where the compound shows slight to moderate solubility . The enhanced solubility in chlorinated and polar aprotic systems reflects favorable intermolecular interactions between the compound's polar acetate groups and these solvent systems.
Hydrolytic stability assessment reveals that diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate demonstrates remarkable resistance to hydrolysis under most physiological and environmental pH conditions [9].
pH-Dependent Stability Profile
| pH Condition | Stability Assessment | Temperature | Analysis Method |
|---|---|---|---|
| pH 1.2 (Gastric) | Partial hydrolysis (mono-chloroester formation) | 37°C | 119Sn-NMR identification |
| pH 4 | Hydrolytically stable | Standard | Standard testing |
| pH 7 | Hydrolytically stable | Standard | Standard testing |
| pH 9 | Hydrolytically stable | Standard | Standard testing |
| Acidic Conditions | Some degradation observed | Variable | General assessment |
| Neutral Conditions | Stable | Variable | General assessment |
| Basic Conditions | Stable | Variable | General assessment |
Neutral and Basic Conditions
Under neutral (pH 7) and mildly basic (pH 9) conditions, the compound demonstrates exceptional hydrolytic stability [9]. This stability is maintained across standard temperature ranges and reflects the inherent resistance of the tin-sulfur-carbon bond framework to nucleophilic attack under these conditions.
Acidic Environment Behavior
Under strongly acidic conditions simulating mammalian gastric environments (pH 1.2, 37°C), the compound undergoes partial hydrolysis [9]. Advanced 119Sn-NMR analysis reveals that rather than complete ligand loss leading to dioctyltin dichloride formation, one mercaptoacetate ligand remains attached, forming a mono-chloroester derivative. This selective hydrolysis pattern indicates that complete breakdown does not occur even under harsh acidic conditions.
At moderate acidic pH (pH 4), the compound maintains hydrolytic stability, suggesting that significant degradation occurs only under extremely acidic conditions [9]. This pH-dependent behavior has important implications for environmental fate and bioavailability assessments.
While specific density-functional theory calculations for diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate are limited in the literature, extensive computational studies on related organotin sulfur compounds provide valuable insights into the electronic structure and bonding characteristics [10] [11] [12].
Electronic Structure Parameters
| Property | Estimated Value | Basis |
|---|---|---|
| HOMO Energy (eV) | -5.5 to -7.5 | Related organotin DFT studies |
| LUMO Energy (eV) | -1.5 to -2.5 | Related organotin DFT studies |
| HOMO-LUMO Gap (eV) | 3.0 to 5.5 | Calculated from HOMO-LUMO |
| Dipole Moment (Debye) | 5.0 to 7.5 | Related tin-sulfur compounds |
| Electronegativity | Moderate | Tin oxidation state analysis |
| Chemical Hardness | Intermediate | Electronic structure analysis |
| Tin-Sulfur Bond Character | Covalent with ionic character | Tin-sulfur bonding studies |
| Coordination Geometry | Tetrahedral (distorted) | Structural analysis |
Molecular Orbital Analysis
Density-functional theory calculations on structurally related organotin compounds reveal that the highest occupied molecular orbital typically exhibits significant contribution from sulfur lone pairs and tin d-orbitals [10]. The HOMO energy levels for similar compounds range from -5.5 to -7.5 eV, indicating moderate electron donor capabilities.
The LUMO energy levels, estimated between -1.5 to -2.5 eV, suggest moderate electron acceptance properties. The resulting HOMO-LUMO gap of approximately 3.0 to 5.5 eV indicates semiconducting behavior typical of organotin compounds [11].
Tin-Sulfur Bonding Characteristics
Computational analysis reveals that tin-sulfur bonds in organotin mercaptoacetate compounds exhibit predominantly covalent character with significant ionic contribution [12]. The tetrahedral coordination geometry around tin is typically distorted due to the stereochemically active lone pairs and steric effects of the bulky organic substituents.
The calculated dipole moments for related compounds range from 5.0 to 7.5 Debye, reflecting the polar nature of the tin-sulfur-carbon framework and the asymmetric distribution of electron density [11]. This substantial dipole moment contributes to the compound's interaction with polar polymer matrices during stabilization processes.
Electronic Stability and Reactivity
The electronic structure calculations indicate intermediate chemical hardness, suggesting balanced reactivity toward both electrophilic and nucleophilic species [12]. This balanced reactivity profile is consistent with the compound's effectiveness as a thermal stabilizer, where it must interact with both radical species and ionic intermediates generated during polymer degradation processes.
Irritant;Health Hazard